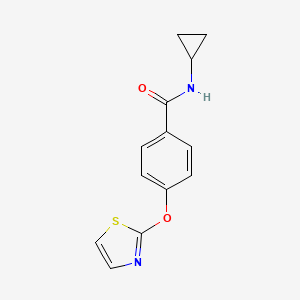

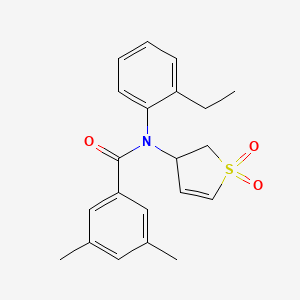

![molecular formula C20H21NO3 B2433611 5'-Methyl-1'-phenethylspiro[[1,3]dioxane-2,3'-indolin]-2'-one CAS No. 853751-63-0](/img/structure/B2433611.png)

5'-Methyl-1'-phenethylspiro[[1,3]dioxane-2,3'-indolin]-2'-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5'-Methyl-1'-phenethylspiro[[1,3]dioxane-2,3'-indolin]-2'-one, commonly known as MDPV, is a psychoactive drug that belongs to the cathinone family. It was first synthesized in the 1960s and gained popularity in the early 2000s as a recreational drug. MDPV is a potent stimulant that produces effects similar to those of cocaine and amphetamines. It has been classified as a Schedule I drug in the United States due to its high potential for abuse and addiction.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

Spiro[1,3-dioxolane-2,3'-indolin]-2'-ones, structurally related to 5'-Methyl-1'-phenethylspiro[[1,3]dioxane-2,3'-indolin]-2'-one, have been synthesized and evaluated for their anticonvulsant activity. These compounds have demonstrated effectiveness in protecting against electrically and chemically induced seizures in mice (Rajopadhye & Popp, 1988).

Colorimetric Detection of Hg2+ and CH3Hg+

A novel spirooxazine derivative, including a structural analogue to 5'-Methyl-1'-phenethylspiro[[1,3]dioxane-2,3'-indolin]-2'-one, has been utilized for colorimetric detection of mercury ions (Hg2+ and CH3Hg+). This compound undergoes structural isomerization upon UV activation, demonstrating high selectivity and sensitivity for mercury ions in a 1,4-dioxane solution (Pattaweepaiboon et al., 2020).

Synthesis of Chiral Spiroacetals from Carbohydrates

Chiral spiroacetals, including those structurally similar to 5'-Methyl-1'-phenethylspiro[[1,3]dioxane-2,3'-indolin]-2'-one, have been synthesized from carbohydrates. These spiroacetals, derived from pyranose or furanose forms, are generated via an intramolecular hydrogen abstraction reaction promoted by alkoxy radicals (Martín, Salazar, & Suárez, 1995).

p53 Modulators in Cancer Therapy

Compounds structurally related to 5'-Methyl-1'-phenethylspiro[[1,3]dioxane-2,3'-indolin]-2'-one have been synthesized and tested as p53 modulators, showing potential in cancer therapy. These derivatives exhibit antiproliferative activity against human tumor cell lines, suggesting their potential as therapeutic agents in cancer treatment (Bertamino et al., 2013).

Synthesis of Novel Spiroindolinones

An efficient synthesis method for 1'-allylspiro[indene-1,2'-indolin]-3'-ones, which are closely related to 5'-Methyl-1'-phenethylspiro[[1,3]dioxane-2,3'-indolin]-2'-one, has been developed. These spiroindolinones, possessing pharmacological potential, are synthesized using silver triflate-catalyzed tandem hydroamination/hydroarylation (Mothe, Novianti, Ayers, & Chan, 2014).

Eigenschaften

IUPAC Name |

5'-methyl-1'-(2-phenylethyl)spiro[1,3-dioxane-2,3'-indole]-2'-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-15-8-9-18-17(14-15)20(23-12-5-13-24-20)19(22)21(18)11-10-16-6-3-2-4-7-16/h2-4,6-9,14H,5,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCLNYUHFRVBVME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C23OCCCO3)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-Methyl-1'-phenethylspiro[[1,3]dioxane-2,3'-indolin]-2'-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-benzyl-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2433529.png)

![2-{[2-Nitro-4-(pyrrolidine-1-sulfonyl)phenyl]sulfanyl}benzoic acid](/img/structure/B2433530.png)

![2-[[1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2433531.png)

![9-((4-benzylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2433534.png)

![methyl 7-fluoro-4-(3-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2433540.png)

![2-chloro-N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-4-carboxamide](/img/structure/B2433546.png)